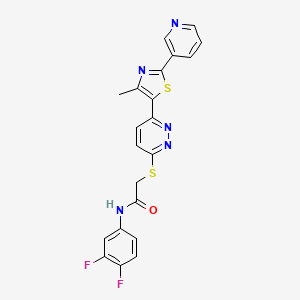

N-(3,4-difluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide

説明

特性

IUPAC Name |

N-(3,4-difluorophenyl)-2-[6-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F2N5OS2/c1-12-20(31-21(25-12)13-3-2-8-24-10-13)17-6-7-19(28-27-17)30-11-18(29)26-14-4-5-15(22)16(23)9-14/h2-10H,11H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWJATJFMQYAXRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F2N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3,4-difluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide (commonly referred to as compound 1) is a novel compound with significant biological activity, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of compound 1 can be described by its molecular formula and a molecular weight of 455.5 g/mol. The compound features a complex arrangement involving a difluorophenyl group, thiazole, and pyridazine moieties, which contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C21H15F2N5OS2 |

| Molecular Weight | 455.5 g/mol |

| CAS Number | 955261-44-6 |

Synthesis

The synthesis of compound 1 involves multi-step organic reactions, including the formation of thiazole and pyridazine derivatives. The detailed synthetic pathway has been documented in various patents and research articles, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compound 1 against various cancer cell lines. For instance, it has shown significant cytotoxic effects on colon carcinoma (HCT-116) and breast cancer (T47D) cell lines. The compound exhibited an IC50 value of approximately 6.2 μM against HCT-116 cells and values of 43.4 μM and 27.3 μM against T47D cells for different derivatives .

Case Study: Anticancer Efficacy

A study evaluated the effects of compound 1 on cancer cell proliferation and apoptosis. The results indicated that treatment with the compound led to a decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.

Antimicrobial Activity

Compound 1 has also been assessed for its antimicrobial properties. It demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, derivatives of this compound displayed MIC values ranging from 0.125 to 8 μg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table: Antimicrobial Activity Summary

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.125 |

| Escherichia coli | 0.5 |

| Pseudomonas aeruginosa | 1 |

The mechanism by which compound 1 exerts its biological effects is believed to involve multiple pathways:

- Inhibition of Cell Proliferation : The compound interferes with key signaling pathways involved in cell growth.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Antibacterial Mechanisms : The presence of thiazole and pyridazine rings appears to enhance binding affinity to bacterial enzymes, disrupting essential cellular functions.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including N-(3,4-difluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide, in the treatment of various cancers.

Case Study: Thiazole-Pyridine Hybrids

A series of thiazole-pyridine hybrids were synthesized and tested for anticancer activity against several cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and HepG2 (liver cancer). One compound demonstrated an IC50 value of 0.71 μM against MCF-7 cells, indicating superior efficacy compared to standard chemotherapeutics like 5-fluorouracil .

Anticonvulsant Properties

The anticonvulsant potential of thiazole-containing compounds has been explored extensively. N-(3,4-difluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide has shown promising results in preclinical models.

Case Study: Electroshock Seizure Test

In a study evaluating various thiazole derivatives for anticonvulsant activity, specific derivatives exhibited significant protection against seizures induced by pentylenetetrazol (PTZ). The compound demonstrated a median effective dose (ED50) of 24.38 mg/kg, indicating strong anticonvulsant properties .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties, with several studies demonstrating their efficacy against various pathogens.

Case Study: Antibacterial Screening

In a comprehensive screening of thiazole derivatives, N-(3,4-difluorophenyl)-2-((6-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide exhibited minimal inhibitory concentrations (MICs) as low as 31.25 µg/mL against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。